molecular formula C21H24FN5O2 B2849823 3-(4-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 938915-86-7

3-(4-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2849823
CAS No.: 938915-86-7
M. Wt: 397.454
InChI Key: XVGCSMQYPCCXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(4-fluorobenzyl)-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a complex organic molecule that contains several functional groups. It has a purine backbone, which is a heterocyclic aromatic organic compound that consists of a pyrimidine ring fused to an imidazole ring. Purines are widely occurring in nature and are part of many biological compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the purine backbone, followed by the addition of the various substituents. The exact synthesis process would depend on the specific reactions used and the order in which the substituents are added .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a fluorobenzyl group suggests that the compound may exhibit unique properties due to the electronegativity of fluorine .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the imidazole ring in the purine backbone is a site of potential reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of fluorine could enhance its stability due to the strength of the carbon-fluorine bond .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended for use as a pharmaceutical, its mechanism of action would likely involve interaction with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and potential hazards associated with this compound would depend on factors such as its reactivity, toxicity, and the conditions under which it is handled and stored .

Future Directions

Future research on this compound could involve further exploration of its properties and potential applications. This could include studies to determine its biological activity, stability under various conditions, and potential uses in fields such as medicine or materials science .

Properties

IUPAC Name

2-[(4-fluorophenyl)methyl]-4,7,8-trimethyl-6-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24FN5O2/c1-12(2)10-25-13(3)14(4)27-17-18(23-20(25)27)24(5)21(29)26(19(17)28)11-15-6-8-16(22)9-7-15/h6-9,12H,10-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVGCSMQYPCCXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1CC(C)C)N(C(=O)N(C3=O)CC4=CC=C(C=C4)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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